molecular formula C10H8BrNO3S B1597906 Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate CAS No. 423768-50-7

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate

Cat. No.: B1597906
CAS No.: 423768-50-7
M. Wt: 302.15 g/mol
InChI Key: OIZZMDOBYXRSNQ-UHFFFAOYSA-N
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Description

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate typically involves the cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often include the use of solvents such as toluene and catalysts like palladium or nickel-based systems .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as microwave irradiation and eco-friendly catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 5-(5-bromothiophen-2-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZZMDOBYXRSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380176
Record name ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-50-7
Record name ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
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Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Reactant of Route 5
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Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate

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